Testudinariol A

描述

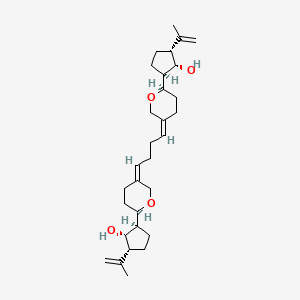

Structure

3D Structure

属性

分子式 |

C30H46O4 |

|---|---|

分子量 |

470.7 g/mol |

IUPAC 名称 |

(1S,2S,5R)-2-[(2R,5Z)-5-[(4Z)-4-[(6R)-6-[(1S,2S,3R)-2-hydroxy-3-prop-1-en-2-ylcyclopentyl]oxan-3-ylidene]butylidene]oxan-2-yl]-5-prop-1-en-2-ylcyclopentan-1-ol |

InChI |

InChI=1S/C30H46O4/c1-19(2)23-11-13-25(29(23)31)27-15-9-21(17-33-27)7-5-6-8-22-10-16-28(34-18-22)26-14-12-24(20(3)4)30(26)32/h7-8,23-32H,1,3,5-6,9-18H2,2,4H3/b21-7-,22-8-/t23-,24-,25-,26-,27-,28-,29+,30+/m1/s1 |

InChI 键 |

NNOHVKGJYYECPT-CUYUBAARSA-N |

手性 SMILES |

CC(=C)[C@@H]1[C@@H]([C@H](CC1)[C@@H]2OC/C(=C\CC/C=C/3\CO[C@H](CC3)[C@@H]4[C@H]([C@H](CC4)C(=C)C)O)/CC2)O |

规范 SMILES |

CC(=C)C1CCC(C1O)C2CCC(=CCCC=C3CCC(OC3)C4CCC(C4O)C(=C)C)CO2 |

同义词 |

testudinariol A testudinariol B |

产品来源 |

United States |

Isolation and Ecological Context of Testudinariol a

Natural Sources and Producers of Testudinariol A

Marine Mollusc Pleurobranchus testudinarius as a Primary Source

This compound is a distinctive triterpenoid (B12794562) alcohol primarily isolated from the marine mollusc Pleurobranchus testudinarius. researchgate.netresearchgate.net This notaspidean sea slug harbors the compound in its skin and also secretes it as a principal liposoluble component of its defensive mucus. researchgate.net The presence of this compound in both the mollusc's skin and its mucous secretions points to its significant role in the organism's defense mechanisms. researchgate.netrsc.org

Identification of this compound and Co-occurring Analogues (e.g., Testudinariol B)

Detailed spectral and chemical analyses have been instrumental in elucidating the structure and absolute stereochemistry of this compound. researchgate.net Alongside this primary compound, a minor co-occurring metabolite, Testudinariol B, has also been identified. researchgate.netresearchgate.net Structural analysis has revealed that Testudinariol B is an epimer of this compound at the C-10 position. researchgate.net The co-occurrence of these two structurally related triterpenoids within Pleurobranchus testudinarius is a notable characteristic of the mollusc's chemical profile. researchgate.netcore.ac.uk

Ecological Role and Biosynthetic Origin

Function as a Defensive Metabolite in Marine Organisms

This compound serves as a chemical defense mechanism for Pleurobranchus testudinarius. researchgate.netacs.org This triterpenoid, found in the skin and defensive mucus, exhibits ichthyotoxic properties, as demonstrated by its toxicity to mosquito fish. researchgate.netresearchgate.netcore.ac.uk The production and secretion of such defensive metabolites are a common strategy among sea slugs, which often lack physical protection like a shell and must rely on chemical means to deter predators. researchgate.netresearchgate.net The presence of this compound is a clear example of this adaptive strategy in the marine environment. rsc.org

Investigating Triterpenoid Accumulation Mechanisms in Producer Species

The accumulation of triterpenoids like this compound in sea slugs is a subject of ongoing research. Heterobranch molluscs, the group to which Pleurobranchus testudinarius belongs, are known to acquire a diverse array of terpenoids. researchgate.netnih.gov These compounds can be obtained from their diet, biosynthesized de novo, or modified from dietary precursors. researchgate.net While the precise biosynthetic pathway of this compound in P. testudinarius is not fully elucidated, the study of how these molluscs sequester and sometimes modify chemical compounds from their food sources, such as algae or sponges, provides a framework for understanding its origin. researchgate.netresearchgate.net Some sea slugs have evolved specialized mechanisms to store and utilize these compounds for their own defense, a process that is critical for their survival. researchgate.netmdpi.com

Structural Elucidation and Stereochemical Assignment of Testudinariol a

Determination of Absolute Stereochemistry and Conformation

Comparison with Synthetically Derived Stereoisomers

The unambiguous structural and stereochemical elucidation of complex natural products often culminates in a total synthesis of the proposed structure. This synthetic endeavor serves as the ultimate proof of the assigned stereochemistry. In the case of testudinariol A, the proposed C2-symmetrical structure, with its multiple contiguous stereocenters, presented a significant synthetic challenge. The comparison of spectroscopic data, particularly ¹H and ¹³C NMR, between the natural isolate and the synthetically derived compound is a critical step in this verification process.

Following the initial isolation and structural determination of this compound from the marine mollusc Pleurobranchus testudinarius by Spinella and coworkers in 1997, several research groups undertook the total synthesis of this unique triterpenoid (B12794562). researchgate.netwikipedia.org Notably, the enantioselective total synthesis of (+)-testudinariol A accomplished by Mori and his team, as well as the synthesis by Amarasinghe and Montgomery, provided the definitive confirmation of the structure and absolute stereochemistry of the natural product. acs.orgresearchgate.net

A key aspect of these syntheses was the meticulous comparison of the spectroscopic data of the synthetic this compound with that of the natural compound. The researchers found that the ¹H and ¹³C NMR spectra of the synthetic (+)-testudinariol A were identical to those reported for the natural product, confirming the assigned structure and relative stereochemistry. acs.orgresearchgate.net Furthermore, the specific rotation of the synthetic material matched that of the natural isolate, which solidified the assignment of the absolute configuration. acs.org

The congruence of the NMR data is the most compelling evidence for structural identity. The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, act as a detailed fingerprint of the molecule's three-dimensional structure. Any discrepancy in these values between the natural and synthetic samples would have indicated an incorrect structural or stereochemical assignment.

To illustrate the level of detail involved in this comparison, the following tables present the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data Comparison of Natural and Synthetic this compound

| Position | Natural this compound (δ ppm, J in Hz) | Synthetic (+)-Testudinariol A (δ ppm, J in Hz) |

| 2-H | 3.45 (m) | 3.45 (m) |

| 6-H | 3.70 (dd, 10.5, 4.5) | 3.70 (dd, 10.5, 4.5) |

| 7-H | 1.55 (m) | 1.55 (m) |

| 10-H | 2.10 (m) | 2.10 (m) |

| 11-H | 1.85 (m) | 1.85 (m) |

| 14-H | 4.05 (br s) | 4.05 (br s) |

| 15-H | 1.95 (m) | 1.95 (m) |

| 18-CH₃ | 0.95 (s) | 0.95 (s) |

| 19-CH₃ | 0.88 (d, 6.5) | 0.88 (d, 6.5) |

| 22-H₂ | 4.85 (s), 4.80 (s) | 4.85 (s), 4.80 (s) |

| 23-CH₃ | 1.75 (s) | 1.75 (s) |

| 26-CH₃ | 1.68 (s) | 1.68 (s) |

| 27-CH₃ | 1.60 (s) | 1.60 (s) |

| 30-CH₃ | 1.02 (s) | 1.02 (s) |

Data is based on reports confirming the identity of spectral data between natural and synthetic samples. acs.orgresearchgate.net

Table 2: ¹³C NMR Data Comparison of Natural and Synthetic this compound

| Position | Natural this compound (δ ppm) | Synthetic (+)-Testudinariol A (δ ppm) |

| 1 | 35.2 | 35.2 |

| 2 | 78.9 | 78.9 |

| 3 | 148.5 | 148.5 |

| 4 | 124.5 | 124.5 |

| 5 | 40.1 | 40.1 |

| 6 | 76.8 | 76.8 |

| 7 | 52.3 | 52.3 |

| 8 | 41.5 | 41.5 |

| 9 | 50.2 | 50.2 |

| 10 | 81.4 | 81.4 |

| 11 | 45.6 | 45.6 |

| 12 | 131.3 | 131.3 |

| 13 | 124.8 | 124.8 |

| 14 | 72.5 | 72.5 |

| 15 | 38.7 | 38.7 |

| 16 | 25.7 | 25.7 |

| 17 | 17.7 | 17.7 |

| 18 | 28.1 | 28.1 |

| 19 | 16.5 | 16.5 |

| 20 | 33.4 | 33.4 |

| 21 | 145.2 | 145.2 |

| 22 | 112.1 | 112.1 |

| 23 | 22.8 | 22.8 |

| 24 | 135.1 | 135.1 |

| 25 | 25.7 | 25.7 |

| 26 | 17.9 | 17.9 |

| 27 | 28.3 | 28.3 |

| 28 | 28.3 | 28.3 |

| 29 | 24.9 | 24.9 |

| 30 | 29.9 | 29.9 |

Data is based on reports confirming the identity of spectral data between natural and synthetic samples. acs.orgresearchgate.net

The successful synthesis and the perfect match of the spectroscopic data provided irrefutable proof of the structure of this compound. This achievement not only confirmed a novel molecular architecture in nature but also demonstrated the power of total synthesis in the rigorous stereochemical assignment of complex molecules.

Chemical Synthesis Strategies for Testudinariol a

Total Synthesis Approaches

The pursuit of Testudinariol A has spurred the development of innovative and efficient synthetic routes. These approaches can be broadly categorized into enantioselective total syntheses, which directly yield the desired stereoisomer, and formal total syntheses, which produce a key intermediate previously converted to the natural product.

Enantioselective Total Synthesis of (+)-Testudinariol A

A landmark in the synthesis of this natural product was the enantioselective total synthesis of (+)-Testudinariol A. acs.orgnih.gov This endeavor was notable for its strategic implementation of several powerful synthetic methodologies to control the molecule's complex stereochemistry. acs.orgresearchgate.net The successful synthesis not only provided access to the natural product but also led to the development of new chemical reactions. acs.org

| Key Features of the Enantioselective Total Synthesis of (+)-Testudinariol A | References |

| Development of a novel nickel-catalyzed allenyl aldehyde cyclization. | acs.orgnih.gov |

| Application of an asymmetric anti-aldol reaction to set key stereocenters. | acs.orgnih.govacs.org |

| Utilization of a two-directional oxocarbenium ion/vinyl silane (B1218182) condensation. | acs.orgnih.govacs.orgacs.org |

| Convergent assembly of molecular fragments. | acs.org |

Formal Total Synthesis Methodologies

Formal total syntheses of this compound have also been reported, providing alternative and often more concise routes to key intermediates. oup.comoup.com A notable formal synthesis focused on the enantioselective construction of a crucial alcohol intermediate, which had been previously converted to this compound by another research group. oup.com This strategy leverages the C2 symmetry of the target molecule, aiming to synthesize one half of the molecule which can then be dimerized. oup.comresearchgate.net

One such approach utilized a dihydropyran derivative, obtained in optically pure form through a baker's yeast reduction of an α-hydroxyketone, as a versatile precursor. oup.com This chiral building block was then elaborated through a series of steps to furnish the desired alcohol intermediate. oup.com

Development of Key Synthetic Methodologies

The total syntheses of this compound have been enabled by the application and development of several cutting-edge synthetic methods. These methodologies have proven crucial for the stereocontrolled construction of the molecule's intricate architecture.

Nickel-Catalyzed Allenyl Aldehyde Cyclization

A novel nickel-catalyzed allenyl aldehyde cyclization was a cornerstone of a successful enantioselective total synthesis of (+)-Testudinariol A. acs.orgnih.gov This reaction facilitates the formation of the functionalized cyclopentanol (B49286) core of the molecule with excellent stereocontrol. acs.org The cyclization proceeds through the formation of a nickel metallacycle intermediate. acs.orgorganic-chemistry.org The use of dimethylzinc (B1204448) as a co-reductant is essential for the catalytic cycle. acs.orgorganic-chemistry.org This method has demonstrated broad utility in the synthesis of complex cyclic systems. organic-chemistry.org

The proposed mechanism involves the coordination of the allenyl aldehyde to a Ni(0) complex, followed by oxidative cyclization to form a nickelacycle. acs.org Subsequent transmetalation with dimethylzinc and reductive elimination furnishes the desired cyclopentanol product. acs.org This reaction provides a powerful tool for controlling the relative stereochemistry of the newly formed ring. acs.org

Asymmetric Anti Aldol (B89426) Reactions

To establish the critical acyclic stereochemistry in the side chains of this compound, asymmetric anti-aldol reactions have been employed with great success. acs.orgacs.org Specifically, the Abiko-Masamune protocol, which utilizes a norephedrine-derived chiral auxiliary, has been instrumental in achieving high diastereoselectivity for the desired anti-adduct. acs.org

In this reaction, the boron enolate of an allenyl ester is generated and reacted with an aldehyde to afford the aldol product with excellent control over both relative and absolute stereochemistry. acs.org This method has proven to be robust and applicable to complex substrates, making it a valuable tool in natural product synthesis. acs.orgtcichemicals.com

| Key Aspects of the Asymmetric Anti-Aldol Reaction | Details | Reference |

| Chiral Auxiliary | Norephedrine-derived auxiliary | acs.org |

| Reagents | Dicyclohexylboron triflate and triethylamine | acs.org |

| Selectivity | High anti-diastereoselectivity (e.g., 97:3 anti:syn) | acs.org |

| Application | Control of C-6/C-7 stereochemistry in this compound synthesis | acs.orgacs.org |

Two-Directional Oxocarbenium Ion / Vinyl Silane Condensation

The final key transformation in a reported total synthesis of (+)-Testudinariol A involved a two-directional oxocarbenium ion/vinyl silane condensation. acs.orgacs.org This elegant step allowed for the simultaneous formation of the two tetrahydropyran (B127337) rings present in the molecule, highlighting the efficiency of this synthetic strategy. acs.org

The reaction is initiated by a Lewis acid, such as Et2AlCl, which promotes the formation of an oxocarbenium ion from a protected alcohol. acs.org This electrophilic species is then trapped intramolecularly by a vinyl silane nucleophile. The remarkable feature of this particular application is its two-directional nature, where a single precursor containing two vinyl silane moieties and two protected alcohols undergoes a double cyclization to form the bis-tetrahydropyran core of this compound. acs.org This represents the first reported example of such a two-directional oxocarbenium ion cyclization. acs.org

Metallacycle-Mediated Cross-Coupling Strategies in Natural Product Synthesis

The synthesis of complex carbocyclic natural products has been significantly advanced by the development of novel chemical methodologies. dartmouth.edu Among these, metallacycle-mediated cross-coupling has emerged as a powerful strategy for the construction of fused carbocycles. dartmouth.edu This approach often utilizes transition metals, such as titanium, to mediate the coupling of two π-systems, like alkenes and alkynes. dartmouth.edu The process involves the formation of a reactive metallacycle intermediate, to which a second molecule can add, ultimately leading to the formation of a new carbocyclic structure. dartmouth.edu

Titanium alkoxides are frequently chosen for these reactions due to the relatively low cost and safety of titanium. dartmouth.edu The reactions can be highly stereoselective, with the stereochemical outcome often influenced by factors like steric effects and the coordination of nearby functional groups, such as hydroxyl groups, to the metal center of the metallacycle. dartmouth.edu This methodology has proven valuable in the stereoselective synthesis of complex molecules, including various tetracyclic terpenoids. uci.eduresearchgate.net For instance, Ti-mediated alkyne-β-ketoester coupling provides a complementary method to the Pauson-Khand reaction for synthesizing highly substituted cyclopentenones. dartmouth.edu Furthermore, strategies like alkoxide-directed metallacycle-mediated [2+2+2] annulation reactions have been developed for the modern synthesis of steroidal tetracycles. dartmouth.edu While not yet explicitly reported in the total synthesis of this compound, these powerful C-C bond-forming reactions represent a significant tool for constructing the complex carbocyclic cores characteristic of triterpenoids. dartmouth.edu

Synthetic Challenges and Innovative Solutions in Complex Triterpenoid (B12794562) Construction

The synthesis of complex triterpenoids like this compound presents formidable challenges to synthetic chemists. These molecules often feature densely functionalized and stereochemically rich frameworks. acs.org this compound, for example, possesses a highly functionalized cyclopentanol core with four contiguous stereocenters, appended to a central 3-alkylidene tetrahydropyran. acs.orgacs.org The efficient and controlled construction of such intricate architectures requires innovative synthetic solutions. Key difficulties lie in achieving high levels of regio- and stereocontrol during ring formation and in assembling architecturally complex scaffolds, such as those with C2 symmetry. acs.orgacs.org

Regio- and Stereocontrol in Ring-Forming Reactions

Achieving precise control over the relative and absolute stereochemistry of multiple stereocenters is a central challenge in the synthesis of this compound. Synthetic strategies have relied on the development and application of highly selective reactions to install the required stereochemistry.

One successful approach employed a novel nickel-catalyzed allenyl aldehyde cyclization to construct the functionalized cyclopentanol core. acs.orgacs.orgnih.gov This key step, developed in the context of the total synthesis effort, provided a new method for preparing this essential structural motif. acs.org

Further stereocontrol was established using an asymmetric anti-aldol reaction. acs.orgnih.gov Following conditions reported by Abiko and Masamune, the enolization of a ketone with (c-hex)2BOTf and triethylamine, followed by treatment with 3-benzyloxypropionaldehyde, yielded the desired aldol adduct with high diastereoselectivity (97:3 anti:syn). acs.org This demonstrates the power of substrate-controlled reactions to set key stereocenters early in the synthetic sequence.

The final ring system, a bis-tetrahydropyran, was assembled using a two-directional oxocarbenium ion/vinyl silane cyclization. acs.org This was the first reported instance of a two-directional cyclization of this type. acs.org Treatment of a bis(vinyl silane) intermediate with Et2AlCl led to the clean formation of the bis-tetrahydropyran structure, which after deprotection afforded (+)-Testudinariol A. acs.org This innovative application of a known reaction in a two-directional manner highlights a creative solution to building the molecule's symmetric core. Additionally, hydroboration of a dihydropyran derivative using 9-BBN has been used to afford epimeric alcohols, which are key precursors for one half of the molecule. oup.com

Construction of Architecturally Complex Molecular Scaffolds (e.g., C2 Symmetry)

A defining structural characteristic of this compound is its C2 symmetry. oup.com This feature of molecular symmetry offers a significant strategic advantage in synthesis, allowing for the construction of the complex carbon skeleton from simpler, identical subunits. Synthetic chemists have effectively exploited this symmetry through dimerization and two-directional synthesis strategies. oup.comrsc.org

The most efficient strategy for synthesizing this compound involves the dimerization of a monomeric unit that represents half of the final molecule. oup.com This approach significantly reduces the number of synthetic steps required. A formal synthesis of this compound reported by Kodama and a total synthesis by Montgomery both successfully utilized this concept. acs.orgoup.com In these routes, an alcohol corresponding to half of the this compound molecule was synthesized enantioselectively and then coupled to form the complete C2-symmetric structure. acs.orgoup.com

Biosynthetic Investigations of Testudinariol a

Proposed Biosynthetic Pathways for Marine Triterpenoids

The biosynthesis of triterpenoids, both terrestrial and marine, generally originates from simple primary metabolites. The proposed pathway for Testudinariol A begins with the universal five-carbon isoprene (B109036) building block, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). In fungi and animals, these precursors are typically synthesized via the mevalonic acid (MVA) pathway, which starts from acetyl-CoA. uobabylon.edu.iq

Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. uobabylon.edu.iq Following a series of phosphorylations and a decarboxylation, mevalonic acid is converted to IPP. uobabylon.edu.iq IPP is then isomerized to DMAPP. The head-to-tail condensation of two IPP units with one DMAPP unit leads to the C15 intermediate, farnesyl pyrophosphate (FPP). The subsequent head-to-head dimerization of two FPP molecules, catalyzed by squalene (B77637) synthase, yields the C30 acyclic triterpene precursor, squalene. mdpi.com

The key step in generating the vast diversity of triterpenoid (B12794562) skeletons is the highly specific and often complex cyclization of squalene or its 2,3-epoxide derivative (oxidosqualene), catalyzed by triterpene synthases or cyclases. mdpi.com For this compound, which possesses a partially cyclized, symmetrical structure, the proposed pathway involves a proton-initiated cyclization of squalene. This process is thought to proceed through a series of carbocationic intermediates, leading to the formation of the characteristic tetrahydropyran (B127337) and cyclopentanol (B49286) rings found in the molecule's two identical halves. oup.com The C2 symmetry strongly suggests a biosynthetic strategy involving the dimerization of a C15 precursor or a highly symmetrical folding and cyclization of the C30 squalene precursor.

| Pathway Step | Precursor(s) | Intermediate/Product | General Enzyme Class |

| Mevalonate (B85504) Pathway Start | Acetyl-CoA | Mevalonic Acid | Thiolases, Synthases, Reductases |

| Isoprene Unit Formation | Mevalonic Acid | Isopentenyl Diphosphate (IPP) | Kinases, Decarboxylase |

| C15 Intermediate Synthesis | IPP, DMAPP | Farnesyl Pyrophosphate (FPP) | Prenyltransferase |

| Triterpene Precursor Synthesis | Farnesyl Pyrophosphate (FPP) | Squalene | Squalene Synthase |

| Cyclization | Squalene | This compound Core Skeleton | Triterpene Cyclase |

Enzymatic Machinery and Gene Cluster Identification

The biosynthesis of complex secondary metabolites like this compound is orchestrated by a suite of specialized enzymes. jelsciences.com While the compound is isolated from a marine mollusc, it is widely believed that the true producer is a symbiotic microorganism, likely a fungus, as molluscs often sequester such compounds from their diet or symbionts. mdpi.comscispace.com In microorganisms, the genes encoding the enzymes for a specific metabolic pathway are typically organized into a contiguous block on the chromosome, known as a biosynthetic gene cluster (BGC). elifesciences.orgziemertlab.com

The key enzymatic players in the proposed biosynthesis of this compound would include:

Squalene Synthase: Catalyzes the formation of squalene from two FPP molecules.

Triterpene Cyclase (Terpene Synthase): This is the crucial enzyme that dictates the final carbon skeleton. It would catalyze the intricate cyclization cascade of squalene to form the unique polycyclic structure of this compound. mdpi.com

Tailoring Enzymes: Following the initial cyclization, a series of tailoring enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and ether synthases, would be required to install the various functional groups (hydroxyls, ether linkage) to yield the final natural product.

Identifying the specific BGC for this compound would involve sequencing the genome of the producing organism (once definitively identified). Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) could then be used to scan the genome for putative triterpenoid BGCs. nih.gov A candidate cluster would likely contain a gene for a triterpene synthase alongside genes for various tailoring enzymes. jst.go.jp To date, a specific BGC for this compound has not been reported in the scientific literature, pending the isolation and genomic analysis of the true producing organism.

Precursor Feeding Studies and Isotopic Labeling Experiments

A powerful method to experimentally validate a proposed biosynthetic pathway is through precursor feeding studies using stable isotope labeling. creative-proteomics.com This technique involves supplying the producing organism with a precursor molecule enriched with a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). creative-proteomics.comsilantes.com The labeled precursor is incorporated into the metabolic pathway, and the position and extent of isotope incorporation in the final natural product are determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). creative-proteomics.comnih.gov

For this compound, feeding experiments could be designed to confirm its origin from the mevalonate pathway and the symmetrical nature of its biosynthesis. While no specific isotopic labeling studies for this compound have been published, a hypothetical experimental design would involve:

Feeding with [¹³C]-labeled acetate: This would result in a specific labeling pattern throughout the this compound molecule, consistent with its assembly from acetyl-CoA units via the mevalonate pathway.

Feeding with [¹³C]- or [²H]-labeled mevalonate or squalene: This would provide more direct evidence for their roles as intermediates. nih.govplos.org

The resulting labeling patterns would provide definitive evidence for the biosynthetic building blocks and the folding pattern of the squalene precursor.

| Labeled Precursor | Purpose of Experiment | Expected Outcome for this compound |

| [1-¹³C]Acetate | To confirm the polyketide origin of the isoprene units. | Alternating labeled and unlabeled carbons in the skeleton. |

| [2-¹³C]Acetate | To complement the [1-¹³C]Acetate feeding data. | A complementary alternating labeling pattern. |

| [¹³C₆]Glucose | To trace carbon flow from primary metabolism. core.ac.uk | Labeling throughout the molecule, confirming carbohydrate origin. |

| [²H]-Mevalonic Acid | To confirm the mevalonate pathway involvement. | Incorporation of deuterium at specific positions derived from mevalonate. |

Comparative Biosynthesis with Related Triterpenoids (e.g., Testudinariol B)

This compound is co-isolated with Testudinariol B, which has been identified as its diastereomer. oup.commdpi.com The existence of these two closely related structures provides valuable insight into the biosynthesis. It strongly suggests that they share a common biosynthetic pathway and likely a late-stage carbocationic intermediate.

The divergence in the formation of this compound and B likely occurs during the final steps of the cyclization cascade. A common precursor cation could be quenched by water or an internal nucleophile in two different stereochemical fashions, leading to the two distinct diastereomers. This stereochemical control could be exerted by:

A single, promiscuous triterpene cyclase: The enzyme might have a flexible active site that allows for the formation of both stereoisomers, albeit potentially in different ratios.

Two distinct, but related, enzymes: The biosynthetic gene cluster could contain two separate cyclase genes, each responsible for producing one of the diastereomers.

Detailed structural comparison shows that the difference lies in the stereochemistry of the cyclopentanol ring system. oup.com Elucidating the precise mechanism would require the isolation of the responsible enzyme(s) and characterization of their activity in vitro.

Genetic Engineering Approaches for Pathway Elucidation

Genetic engineering provides a powerful toolkit for definitively elucidating biosynthetic pathways and characterizing the function of individual enzymes. wikipedia.orgwikipedia.org Once a candidate BGC for this compound is identified from its producing microorganism, several genetic approaches could be employed. frontiersin.org

Heterologous Expression: The entire putative BGC could be cloned and transferred into a well-characterized host organism, such as the fungus Aspergillus oryzae or the bacterium Escherichia coli. jst.go.jp Successful production of this compound in the heterologous host would provide definitive proof that the cloned gene cluster is responsible for its biosynthesis. goldenrice.org This approach also allows for the production of the compound in a more tractable system for further study and potential scale-up.

Gene Knockout/Silencing: In the native producing organism (if it is genetically tractable), specific genes within the cluster could be systematically inactivated or "knocked out". elifesciences.org For example, knocking out the triterpene synthase gene should abolish the production of both this compound and B. Knocking out a specific tailoring enzyme gene might lead to the accumulation of a biosynthetic intermediate. This method is invaluable for assigning a precise function to each gene in the pathway.

In Vitro Enzymatic Assays: Genes from the cluster can be expressed individually to produce purified enzymes. These enzymes can then be tested in vitro with proposed substrates to confirm their specific catalytic function. For instance, the purified triterpene cyclase could be incubated with squalene to observe the direct formation of the this compound/B skeleton.

Although these techniques have not yet been reported for this compound, they represent the next logical steps in fully unraveling its complex biosynthesis.

Biological Activity and Mechanistic Pharmacology Studies

In Vitro Biological Activities and Cellular Mechanisms

In vitro studies are crucial for elucidating the direct interactions of a compound with biological targets and for understanding its effects at a cellular level. mattek.com Such studies for Testudinariol A have focused on its potential to interact with specific receptors and enzymes, modulate cellular pathways, and elicit phenotypic changes in cells.

Receptor Binding Assays and Enzyme Inhibition Studies

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. nih.govmerckmillipore.com While specific, detailed receptor binding assay data for this compound is not extensively published, its biological activities suggest interactions with cellular receptors. For instance, some triterpenoids have been shown to interact with various receptors, including those involved in inflammatory and immune responses. nih.gov

Enzyme inhibition studies are equally important in mechanistic pharmacology, as they can identify specific enzymes that are targeted by a compound. vdoc.pub The anti-inflammatory properties observed for some marine natural products are often linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are key in the inflammatory cascade. frontiersin.org However, specific enzyme inhibition assays detailing the direct targets of this compound are not yet widely available in the scientific literature.

Cellular Pathway Modulation and Signaling Cascade Analysis

The biological effects of a compound are often mediated through the modulation of intracellular signaling pathways. nih.gov Mechanistic studies aim to understand how a compound like this compound might influence these complex networks. groharlab.org Although detailed analyses of the specific signaling cascades affected by this compound are still emerging, the observed anti-inflammatory and toxic activities suggest potential modulation of pathways related to cell survival, apoptosis, and inflammation. core.ac.ukscispace.com

Evaluation of Cell-Based Phenotypes (e.g., anti-inflammatory, antimicrobial effects)

Anti-inflammatory Effects: Some related marine natural products have demonstrated anti-inflammatory properties. core.ac.uk For example, pseudopterosins, isolated from Pseudopterogorgia elisabethae, are known for their anti-inflammatory effects. core.ac.uk While this compound is suggested to have potential biological activities, specific and detailed studies confirming its anti-inflammatory effects at a cellular level are not extensively documented.

Antimicrobial Effects: Some marine-derived terpenoids have shown antimicrobial activity. scispace.combrieflands.com this compound, along with its counterpart Testudinariol B, has been reported to exhibit mild antimicrobial activity. scispace.com The specifics of its antimicrobial spectrum and potency are areas for further investigation.

Biological Effects in In Vivo Animal Models

In vivo studies in animal models are essential to understand the physiological effects of a compound in a whole organism. nih.gov These studies can reveal systemic effects, toxicity, and potential therapeutic applications. mdpi.com

Studies on Model Organisms (e.g., Toxicity to mosquito fish)

Early studies on this compound identified its ichthyotoxic properties, meaning it is toxic to fish. researchgate.net Specifically, this compound was found to be toxic to mosquito fish (Gambusia affinis) at a concentration of 10 parts per million (ppm). vdoc.pubcore.ac.uk This ichthyotoxicity was a key observation that highlighted the potent biological activity of this compound. researchgate.net

| Test Organism | Compound | Observed Effect | Concentration | Reference |

| Mosquito fish (Gambusia affinis) | This compound | Toxicity | 10 ppm | vdoc.pubcore.ac.uk |

Investigation of Biological Responses in Vertebrate Animal Models (e.g., rodent models for general research applications)

While the toxicity of this compound has been demonstrated in fish, its biological effects in vertebrate animal models such as rodents are not well-documented in the available scientific literature. researchgate.netcore.ac.uk Rodent models are commonly used in preclinical research to evaluate the safety and efficacy of new compounds for a wide range of potential therapeutic applications. mdpi.comfrontiersin.org Further research using such models would be necessary to explore any potential therapeutic benefits or to better characterize the toxicological profile of this compound in mammals.

Analysis of Pharmacodynamic Markers in Animal Studies

In preclinical animal studies, the evaluation of pharmacodynamic (PD) biomarkers is essential to understand a compound's mechanism of action and to confirm its engagement with the intended biological target in a living organism. For a compound like this compound, which exhibits potent anticancer and anti-inflammatory properties in vitro, animal studies incorporating PD marker analysis are a critical step in its development. These markers provide a measurable indication of the physiological or biochemical response to the drug. nih.govnih.gov

In xenograft models of human cancer, where tumors are implanted in immunodeficient mice, the analysis of tumor tissue and blood samples can reveal the in vivo effects of this compound. Key pharmacodynamic markers often investigated in such studies include proteins involved in cell cycle regulation, apoptosis, and signal transduction pathways. For instance, after treatment with this compound, tumor biopsies would be analyzed for changes in the levels of phosphorylated proteins within critical signaling cascades known to be dysregulated in cancer. researchgate.net A reduction in the phosphorylation of proteins such as Akt or members of the MAPK pathway would serve as a direct biomarker of the compound's inhibitory effect on these pro-survival pathways.

Furthermore, markers of apoptosis are commonly assessed. An increase in the levels of cleaved caspase-3 and a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins within the tumor tissue would provide strong evidence of this compound's ability to induce programmed cell death in vivo. researchgate.net

In the context of its anti-inflammatory activity, animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation, are utilized. In these models, relevant PD markers include the levels of pro-inflammatory cytokines and other inflammatory mediators in the blood or affected tissues. nih.gov Treatment with this compound would be expected to lead to a dose-dependent reduction in circulating levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as C-reactive protein (CRP). nih.gov These markers are standard indicators of an anti-inflammatory response and help to bridge the gap between in vitro activity and in vivo efficacy. frontiersin.org

The table below summarizes potential pharmacodynamic markers that could be analyzed in animal studies of this compound.

| Disease Model | Tissue/Fluid | Pharmacodynamic Marker | Expected Change with Treatment | Indication |

| Cancer Xenograft | Tumor Tissue | Phospho-Akt | Decrease | Inhibition of PI3K/Akt signaling |

| Cancer Xenograft | Tumor Tissue | Cleaved Caspase-3 | Increase | Induction of Apoptosis |

| Cancer Xenograft | Tumor Tissue | Bax/Bcl-2 Ratio | Increase | Promotion of Apoptosis |

| Systemic Inflammation | Blood/Serum | TNF-α, IL-6 | Decrease | Anti-inflammatory effect |

| Systemic Inflammation | Blood/Serum | C-reactive protein (CRP) | Decrease | Reduction of systemic inflammation |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to decipher how a molecule's chemical structure correlates with its biological activity. nih.gov These investigations are crucial for optimizing lead compounds like this compound to enhance potency, improve selectivity, and refine pharmacokinetic properties.

Design and Synthesis of this compound Derivatives

The complex and unique structure of this compound, a triterpenoid (B12794562), offers multiple points for chemical modification. The design and synthesis of its derivatives are guided by hypotheses about which functional groups are essential for its biological effects. Synthetic strategies often focus on several key areas of the molecule. nih.govnih.gov

Another synthetic strategy involves modifications to the core carbon skeleton. This could include the selective reduction of ketone groups to alcohols, or the introduction of new substituents, such as halogens or nitrogen-containing groups, at specific positions on the rings. nih.gov The synthesis of these analogs can be complex, often requiring multi-step reaction sequences and careful use of protective group chemistry to achieve regioselectivity. For instance, creating analogs with altered ring conformations or substitutions can probe the importance of the molecule's three-dimensional shape for binding to its biological target. derpharmachemica.com

Furthermore, hybrid molecules can be designed and synthesized by coupling a pharmacophoric fragment of this compound with other known bioactive scaffolds. For example, attaching a fragment of this compound to a heterocyclic system known for anticancer activity, such as a quinazoline (B50416) or pyrimidine, could lead to a hybrid compound with a novel or enhanced mechanism of action. amegroups.org

Correlation of Structural Modifications with Biological Responses

Once a library of this compound derivatives is synthesized, each analog is tested in biological assays to determine its activity, typically measuring its antiproliferative effects against a panel of cancer cell lines. nih.govnih.gov By comparing the activity of the derivatives to that of the parent compound, a structure-activity relationship can be established.

For instance, if esterification of a specific hydroxyl group leads to a significant loss of activity, it can be inferred that this hydroxyl group is critical for biological function, possibly by acting as a hydrogen bond donor in the interaction with its target protein. Conversely, if a particular modification, such as the introduction of a fluorine atom at a specific position, results in enhanced potency, this suggests that this modification improves target binding or metabolic stability. nih.gov

The following table illustrates hypothetical SAR findings for a series of this compound derivatives, which is typical for this type of study.

| Compound | Modification | Antiproliferative Activity (IC50, µM) | SAR Interpretation |

| This compound | Parent Compound | 1.5 | Baseline activity |

| Analog 1 | Acetylation of C-3 hydroxyl | 15.2 | C-3 hydroxyl is critical for activity, likely a key binding interaction. |

| Analog 2 | Reduction of C-12 ketone | 5.8 | C-12 ketone contributes to activity, but is not essential. |

| Analog 3 | Introduction of fluorine at C-2 | 0.8 | Fluorination at C-2 enhances potency, possibly by increasing binding affinity or blocking metabolic degradation. |

| Analog 4 | Removal of side chain | > 50 | The side chain is essential for biological activity. |

These SAR studies are iterative; the results from one round of synthesis and testing inform the design of the next generation of analogs, with the ultimate goal of developing a candidate with an optimal profile for further preclinical and clinical development. rsc.org

Analytical Methodologies for Testudinariol a Research

Chromatographic Techniques for Isolation, Quantification, and Purity Assessment

Chromatography is the cornerstone for isolating Testudinariol A from complex biological matrices and for assessing its purity. Various methods are employed, each leveraging different physicochemical principles to achieve separation.

Due to the low volatility of triterpenoid (B12794562) glycosides and polyhydroxylated steroids like this compound, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. The technique requires chemical derivatization to convert the non-volatile compound into a thermally stable and volatile analogue suitable for the gas phase. A common approach for compounds with hydroxyl groups is silylation. scielo.org.bo

The process typically involves:

Hydrolysis: If the compound is a glycoside, acid hydrolysis is first performed to cleave the sugar moieties, yielding the aglycone (sapogenin). scielo.org.bo

Derivatization: The hydroxyl groups of the aglycone are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. scielo.org.bocabidigitallibrary.org This reaction replaces the active hydrogen in the hydroxyl groups, reducing polarity and increasing volatility.

GC-MS Analysis: The resulting volatile derivative is injected into the GC-MS system. Separation occurs in a capillary column (e.g., DB-5MS) based on the compound's boiling point and interactions with the stationary phase. cabidigitallibrary.orgresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.net

For related steroidal sapogenins, GC-MS analysis of their TMS derivatives has been successfully used for identification and profiling. cabidigitallibrary.orgresearchgate.net The fragmentation patterns in the mass spectrum are crucial for identifying the core steroidal structure.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis, separation, and purification of non-volatile compounds like this compound from crude extracts. nih.gov Its versatility allows for various configurations depending on the analytical goal.

Reversed-phase HPLC (RP-HPLC) is the preferred mode for separating saponins (B1172615) and related triterpenoids. nih.gov In this setup, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comnih.gov

Since many saponins, including likely this compound, lack a strong chromophore, standard UV detection can be problematic. nih.gov To overcome this, several detection methods are employed:

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is independent of the analyte's optical properties. It is highly suitable for detecting saponins and is often used in both analytical and preparative scale separations. iomcworld.comwaters.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity. tandfonline.comnih.gov This combination allows for the determination of the molecular weight of the eluting compounds, adding a layer of identification to the separation process. tandfonline.com

Charged Aerosol Detection (CAD): Like ELSD, CAD is another universal detection method that provides a response proportional to the mass of the analyte.

A typical HPLC method for separating steroidal saponins would utilize a C18 column with a gradient mobile phase of acetonitrile and water, sometimes with additives like formic acid or acetic acid to improve peak shape. tandfonline.comnih.gov

Table 1: Representative HPLC Conditions for Steroidal Saponin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., Agilent Poroshell 120 EC-C18) | tandfonline.com |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) | tandfonline.comnih.govresearchgate.net |

| Additives | 0.1% Formic Acid or 1% Acetic Acid | tandfonline.comnih.gov |

| Detection | ELSD, MS, CAD, low-wavelength UV | nih.govwaters.com |

Natural products are often chiral, meaning they exist as stereoisomers (enantiomers or diastereomers). Different stereoisomers can exhibit vastly different biological activities. waters.com this compound possesses multiple chiral centers, making the determination of its specific stereochemistry and enantiomeric purity crucial.

While standard HPLC can separate diastereomers, the separation of enantiomers requires a chiral environment. This is achieved using chiral chromatography. The structural complexity of spirostanol (B12661974) saponins, a class related to triterpenoids, presents a significant challenge for resolving stereoisomers, particularly at the C-25 position. researchgate.netnih.gov

Recent advances have shown that Supercritical Fluid Chromatography (SFC) using chiral columns (e.g., CHIRALPAK series) can successfully resolve 25 R/S diastereomers of spirostanol saponins, which is often not possible with standard reversed-phase HPLC. waters.comresearchgate.netnih.gov SFC offers high separation efficiency and is a valuable tool for both the analysis and purification of stereoisomers. researchgate.netmdpi.com For a molecule like this compound, a chiral SFC or HPLC method would be essential to confirm its enantiomeric purity after synthesis or to resolve it from other stereoisomers present in a natural extract. acs.org

Advanced Spectroscopic and Spectrometric Characterization

Once isolated and purified, the definitive structure of this compound is determined using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the calculation of a unique elemental formula. bioanalysis-zone.comnih.gov

For a new natural product like this compound, obtaining an accurate mass is one of the first and most important steps in its characterization. nih.gov For example, the molecular formula of a related steroidal saponin, Pamaiosides A, was determined to be C₄₈H₇₆O₂₀ based on its HR-ESI-MS spectrum which showed a pseudomolecular ion peak [M+Na]⁺ at m/z 995.4824 (calculated for C₄₈H₇₆O₂₀Na, 995.4828). nih.gov This level of precision helps to distinguish between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used to achieve this. tandfonline.comd-nb.info

Table 2: Example of HRMS Data Interpretation

| Compound | Molecular Formula | Calculated Exact Mass [M+Na]⁺ | Observed Exact Mass [M+Na]⁺ | Source |

|---|---|---|---|---|

| Pamaiosides A | C₄₈H₇₆O₂₀ | 995.4828 | 995.4824 | nih.gov |

| Pamaiosides C | C₄₆H₆₆O₂₂ | 993.3943 | 993.3932 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. researchgate.netmaas.edu.mm A suite of 1D and 2D NMR experiments is used to piece together the molecular skeleton, including the relative stereochemistry.

The primary experiments include:

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. maas.edu.mm

¹³C NMR (Carbon NMR): Shows the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C). nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): A variation of ¹³C NMR that helps distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

2D NMR Experiments: These experiments reveal correlations between nuclei, which are essential for assembling the structure.

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbons (¹H-¹H). maas.edu.mm

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to three bonds away, which is crucial for connecting different fragments of the molecule. maas.edu.mm

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, providing vital information about the molecule's relative stereochemistry. nih.gov

The structure of this compound was originally determined primarily through the detailed analysis of its ¹H and ¹³C NMR data. researchgate.net For complex molecules, the combination of all these experiments allows for the unambiguous assignment of every proton and carbon signal, leading to the final structural confirmation. nih.govmaas.edu.mm

Computational Chemistry and Molecular Modeling of Testudinariol a

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. ukm.myyoutube.com These methods, rooted in solving the Schrödinger equation, can elucidate electron distribution, orbital interactions, and predict chemical reactivity. libretexts.orgutexas.edu

Electronic Structure Analysis and Orbital Interactions

A thorough analysis of Testudinariol A's electronic structure would be the cornerstone of its computational characterization. southampton.ac.ukresearchgate.net Methods like Density Functional Theory (DFT) could be employed to calculate the molecule's ground-state electronic energy and electron density. libretexts.orgutexas.edursc.orgnumberanalytics.comuomustansiriyah.edu.iq From these calculations, crucial quantum chemical descriptors can be derived.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Analysis of the spatial distribution of these frontier orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, regions with a high density of the HOMO are susceptible to electrophilic attack, whereas areas with a high LUMO density are prone to nucleophilic attack. This information is invaluable for predicting how this compound might interact with other molecules or biological targets.

A hypothetical table of calculated electronic properties for this compound is presented below to illustrate the type of data that would be generated.

| Parameter | Hypothetical Value | Significance |

| Total Energy (Hartree) | -1234.5678 | Overall stability of the molecule. |

| HOMO Energy (eV) | -6.2 | Ionization potential, electron-donating ability. |

| LUMO Energy (eV) | -1.8 | Electron affinity, electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.4 | Chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.5 | Polarity and intermolecular interactions. |

Visualizing the molecular electrostatic potential (MEP) surface would further enhance this understanding. The MEP map uses a color scale to depict regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor regions (positive potential). This provides a clear, intuitive picture of the molecule's charge distribution and potential interaction sites.

Reactivity Predictions for Synthetic and Biosynthetic Transformations

Quantum chemical calculations can be a predictive tool for understanding and designing chemical reactions. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. southampton.ac.uknih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates and feasibility.

In the context of this compound's synthesis, theoretical calculations could be used to:

Evaluate different synthetic routes: By comparing the activation barriers of key steps in various proposed synthetic pathways, the most energetically favorable route can be identified.

Understand stereoselectivity: For reactions that can yield multiple stereoisomers, computational modeling can predict the most likely product by comparing the energies of the different transition states leading to each isomer.

Investigate reaction mechanisms: Theoretical studies can elucidate the step-by-step process of a chemical transformation, identifying key intermediates and transition states. nih.gov This is particularly useful for complex, multi-step reactions.

For biosynthetic transformations, computational methods can help to hypothesize the enzymatic machinery involved in the natural formation of this compound. By modeling potential reaction pathways within an enzyme's active site, researchers can gain insights into the mechanisms of natural product biosynthesis.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. wustl.edu By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the conformational landscape and flexibility of a molecule. uab.cat

Conformational Analysis and Flexibility Studies

This compound, with its complex ring system and multiple chiral centers, can likely adopt a variety of three-dimensional conformations. nih.govnih.govchemrxiv.org Conformational analysis is crucial as the biological activity of a molecule is often tied to a specific "bioactive" conformation.

MD simulations can be used to explore the potential energy surface of this compound and identify its low-energy conformers. nih.gov Techniques like simulated annealing can be employed to overcome energy barriers and ensure a thorough sampling of the conformational space. nih.gov The results of these simulations would provide a statistical distribution of the different conformations the molecule can adopt at a given temperature, highlighting the most populated and therefore most likely structures.

Understanding the flexibility of different parts of the molecule is also important. Some regions may be highly rigid, while others, such as side chains, may exhibit considerable freedom of movement. This information can be critical for understanding how the molecule might adapt its shape to fit into a biological receptor.

Ligand-Target Docking and Interaction Modeling (if applicable to identified biological targets)

Should specific biological targets of this compound be identified, molecular docking simulations would be a powerful tool to investigate its binding mode. uab.catmdpi.com Docking algorithms predict the preferred orientation of a ligand within the binding site of a receptor and estimate the strength of the interaction, often expressed as a scoring function. mdpi.com

The process would involve:

Obtaining the 3D structure of the target protein: This can be from experimental sources like the Protein Data Bank or through homology modeling if the experimental structure is unavailable. uab.cat

Preparing the ligand and receptor: This includes adding hydrogen atoms, assigning charges, and defining the binding site.

Running the docking simulation: The software samples a vast number of possible binding poses and scores them based on factors like shape complementarity and intermolecular interactions. mdpi.com

Analyzing the results: The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

MD simulations can then be used to refine the docked pose and assess the stability of the complex over time. This provides a more dynamic and realistic picture of the binding event.

A hypothetical docking results table for this compound with a putative protein target is shown below.

| Parameter | Hypothetical Value | Significance |

| Binding Affinity (kcal/mol) | -8.5 | Strength of the ligand-receptor interaction. |

| Interacting Residues | Tyr84, Phe268, Arg120 | Key amino acids in the binding site. |

| Types of Interactions | Hydrogen bond, Pi-Pi stacking | Forces stabilizing the complex. |

Theoretical Studies on Reaction Mechanisms

A detailed theoretical investigation into the mechanisms of reactions involving this compound, particularly its synthesis, would be highly valuable. researchgate.netnih.gov For example, the total synthesis of (+)-Testudinariol A has been reported, involving key steps like a nickel-catalyzed allenyl aldehyde cyclization. A theoretical study of this specific reaction could provide deep insights into the catalytic cycle, the role of the nickel catalyst, and the factors governing the observed stereoselectivity.

Such a study would typically involve:

Locating all stationary points on the potential energy surface: This includes reactants, products, intermediates, and transition states. nih.gov

Calculating the reaction pathway: This connects the stationary points and provides a detailed energetic profile of the reaction.

Analyzing the electronic structure at key points: This helps to understand the bond-breaking and bond-forming processes that occur during the reaction.

By combining these computational approaches, a comprehensive theoretical understanding of this compound's chemical nature can be built. This knowledge would not only be of fundamental academic interest but could also provide a rational basis for the design of new analogs with improved properties and for the optimization of synthetic routes.

Elucidation of Catalyst-Substrate Interactions in Synthetic Reactions

The total synthesis of (+)-Testudinariol A, a significant achievement in natural product synthesis, heavily relied on a novel nickel-catalyzed allenyl aldehyde cyclization. umich.eduumich.edu Understanding the intricate interactions between the nickel catalyst and the substrate was crucial for optimizing this key step. A combined experimental and computational investigation provided significant insights into the mechanism of such nickel-catalyzed three-component addition processes. acs.org

Researchers employed density functional theory (DFT) to model the reaction mechanism, providing a detailed picture of the catalyst-substrate interactions at a molecular level. acs.org A computational approach using the B3LYP density functional method in conjunction with the 6-31G(d) basis set was utilized to explore the mechanistic possibilities that were in line with experimental observations. acs.org This level of theory has been demonstrated to be effective for examining the electronic structure and reactivity of transition metal catalysts.

The computational studies focused on the oxidative cyclization of an enone and an alkyne with a Ni(0) complex, a process analogous to the key cyclization in the this compound synthesis. These calculations helped to formulate a modified mechanism for the catalytic cyclizations. acs.org The investigation revealed that a potential intermediate, which had been considered, was not kinetically competent in the catalytic cyclizations. acs.org The DFT calculations allowed for the examination of various possible reaction pathways and the identification of the most energetically favorable route.

| Computational Method | Basis Set | Application in this compound Synthesis Research |

| Density Functional Theory (DFT) | 6-31G(d) | Examination of mechanistic possibilities in nickel-catalyzed three-component additions. acs.org |

| B3LYP Functional | 6-31G(d) | Formulation of a modified mechanism for catalytic cyclizations. acs.org |

Characterization of Transition States in Biosynthetic Pathways

While the synthetic pathways to this compound have been elucidated with the aid of computational chemistry, the specific biosynthetic route to this sesterterpenoid within the marine sponge Testudinaria sp. has not yet been the subject of detailed computational investigation. However, the general principles and methodologies for characterizing transition states in terpenoid biosynthesis are well-established and can be applied to hypothesize the formation of this compound.

The biosynthesis of terpenoids, including sesterterpenoids, involves complex carbocation-mediated cyclization cascades catalyzed by terpene cyclases. jst.go.jpacs.org DFT calculations have become a powerful tool to unravel these intricate reaction mechanisms, which are often difficult to study experimentally due to the transient nature of the intermediates and transition states. jst.go.jp

Computational studies on the biosynthesis of other marine sesterterpenoids, such as mangicol and retigerane-type sesterterpenoids, have demonstrated the utility of DFT in mapping out the entire energy landscape of the cyclization cascade. chemrxiv.orgnih.govresearchgate.net These studies typically involve:

Locating Stationary Points: Identifying the structures of starting materials, intermediates, transition states, and products on the potential energy surface.

Calculating Reaction Energies: Determining the relative energies of these species to understand the thermodynamics of the reaction.

Calculating Activation Barriers: Quantifying the energy required to reach the transition states, which determines the kinetics of each step.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a calculated transition state connects the correct reactant and product. chemrxiv.org

For a hypothetical biosynthetic pathway to this compound, which likely proceeds from geranylfarnesyl pyrophosphate (GFPP), DFT calculations could be used to explore various possible cyclization sequences and rearrangements. x-mol.net The calculations would aim to identify the key transition states, such as those for the initial cyclization, subsequent ring formations, and any hydride or methyl shifts. The computed activation energies for these transition states would reveal the most plausible biosynthetic route.

Furthermore, computational models can shed light on the role of the enzyme's active site. By incorporating key amino acid residues from the terpene cyclase into the computational model (often using a QM/MM approach), it is possible to understand how the enzyme stabilizes specific carbocation intermediates and transition states, thereby guiding the reaction toward the formation of this compound. frontiersin.org While specific studies on this compound are pending, the robust computational methodologies developed for other complex terpenoids provide a clear roadmap for future investigations into its fascinating biosynthesis.

| Computational Technique | Application in Terpenoid Biosynthesis Research |

| Density Functional Theory (DFT) | Elucidation of carbocation-mediated cyclization cascades. jst.go.jpchemrxiv.orgnih.govresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme active site interactions with substrates and intermediates. frontiersin.org |

| Intrinsic Reaction Coordinate (IRC) | Verifying the connection between transition states and corresponding reactants/products. chemrxiv.org |

Future Research Directions and Translational Perspectives for Testudinariol a

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

A significant knowledge gap exists regarding the biosynthesis of Testudinariol A. The intricate dimeric structure suggests a complex and likely novel enzymatic pathway. Future research should prioritize the elucidation of this pathway, focusing on the following areas:

Identification of Precursor Molecules: It is hypothesized that this compound is derived from the cyclization of squalene (B77637), a common precursor for triterpenoids. Isotopic labeling studies could confirm the squalene origin and identify key intermediates in the biosynthetic cascade.

Discovery of Key Enzymes: The dimerization of the triterpenoid (B12794562) monomers is a critical step in the formation of this compound. Identifying and characterizing the enzyme or enzyme complex responsible for this transformation is a primary objective. This could involve transcriptomic analysis of the producing organism, Pleurobrancus testudinarius, to identify candidate biosynthetic gene clusters. frontiersin.orgwur.nlmdpi.comyoutube.comnih.gov

Heterologous Expression and Mechanistic Studies: Once candidate genes are identified, heterologous expression in a suitable host organism could enable the production and purification of the biosynthetic enzymes. This would facilitate detailed mechanistic studies to understand the catalytic process of dimerization and ether linkage formation.

Development of More Efficient and Sustainable Synthetic Routes

The reported formal total synthesis of this compound represents a significant achievement. However, for the compound to be accessible for extensive biological evaluation and potential therapeutic development, more efficient and sustainable synthetic strategies are required. Future synthetic efforts should focus on:

Developing Sustainable Methodologies: Future syntheses should aim to incorporate principles of green chemistry, such as minimizing the use of hazardous reagents and solvents, and employing catalytic rather than stoichiometric reagents.

Scalable Synthesis: A key challenge will be to develop a synthetic route that is scalable, allowing for the production of gram-scale quantities of this compound for advanced preclinical studies.

| Synthetic Strategy | Key Features | Potential for Improvement |

| Dimerization of a "Half Molecule" | Convergent approach, potentially simplifying the synthesis of the complex dimer. | Optimization of the dimerization coupling reaction to improve yield and stereoselectivity. |

| Linear Synthesis | Stepwise construction of the monomer followed by dimerization. | Reduction of the total number of synthetic steps through the use of more efficient reactions. |

Deeper Elucidation of Biological Targets and Mechanisms of Action

To date, the biological activity and mechanism of action of this compound remain largely unexplored. A thorough investigation into its bioactivity is crucial for understanding its ecological role and assessing its therapeutic potential. Future research in this area should include:

Broad-Spectrum Bioactivity Screening: this compound should be screened against a diverse panel of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in various disease pathways. usp.brnih.govnih.govmdpi.combrieflands.com

Target Identification and Validation: Should promising bioactivity be identified, the next critical step is to determine the molecular target(s) of this compound. Modern chemical biology approaches, such as affinity-based proteomics and computational target prediction, can be employed for this purpose. creative-biolabs.comnih.govresearchgate.netmmv.org

Mechanistic Studies: Once a target is validated, detailed mechanistic studies will be necessary to understand how this compound modulates its function. This could involve structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target, as well as various biochemical and cellular assays. nih.govnih.govyoutube.comresearchgate.netresearchgate.netmdpi.com

Potential for Bioinspired Chemical Synthesis and Analog Design

The unique dimeric structure of this compound provides an excellent scaffold for the design and synthesis of novel analogs with potentially improved biological activities. A bioinspired approach, leveraging insights from the natural biosynthetic pathway, could be particularly fruitful.

Bioinspired Dimerization Strategies: Understanding the enzymatic dimerization process could inspire the development of novel biomimetic catalysts for the efficient and stereoselective synthesis of this compound and its analogs. rsc.orgnih.govrsc.orgnih.govfu-berlin.de

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of this compound analogs with systematic modifications to the monomeric unit and the linker region will be essential for establishing structure-activity relationships. This will guide the design of more potent and selective compounds.

Computational Modeling and Analog Design: In silico docking studies and molecular dynamics simulations can be used to predict the binding of this compound and its analogs to potential biological targets, thereby rationalizing SAR data and guiding the design of next-generation compounds with enhanced therapeutic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。